molecular formula C14H8BrClF3NO3 B12587923 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-07-5

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12587923
CAS No.: 634186-07-5
M. Wt: 410.57 g/mol
InChI Key: GUFFAGKWWCWSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

634186-07-5

Molecular Formula

C14H8BrClF3NO3

Molecular Weight

410.57 g/mol

IUPAC Name

N-[4-bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO3/c15-7-1-3-10(12(5-7)23-14(17,18)19)20-13(22)9-6-8(16)2-4-11(9)21/h1-6,21H,(H,20,22)

InChI Key

GUFFAGKWWCWSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.